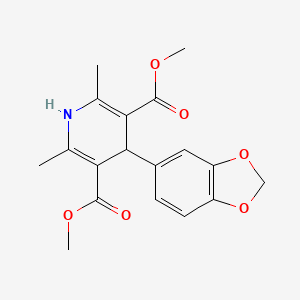

Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a 1,3-benzodioxole substituent at the 4-position of the dihydropyridine ring. The 2- and 6-positions are methyl groups, while the 3- and 5-positions are esterified with methyl groups. This structural motif aligns with classical DHP-based calcium channel blockers (e.g., nifedipine), where the 4-aryl substituent and ester groups critically influence pharmacological activity and physicochemical properties. The benzodioxole moiety introduces unique electronic and steric effects compared to other aryl/heteroaryl substituents in related compounds .

Properties

IUPAC Name |

dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6/c1-9-14(17(20)22-3)16(15(10(2)19-9)18(21)23-4)11-5-6-12-13(7-11)25-8-24-12/h5-7,16,19H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQJJXRGOXYEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC3=C(C=C2)OCO3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351589 | |

| Record name | dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93515-26-5 | |

| Record name | dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with appropriate dihydropyridine precursors under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine core to tetrahydropyridine or other reduced forms.

Substitution: The benzodioxole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

Pharmacological Properties

DMDBD has shown potential in various pharmacological applications due to its structural features that allow it to interact with biological systems effectively. Key properties include:

- Antioxidant Activity : Studies indicate that DMDBD exhibits significant antioxidant properties, which can help in mitigating oxidative stress-related diseases. This is particularly relevant in conditions such as neurodegenerative disorders and cardiovascular diseases .

- Antimicrobial Effects : Research has demonstrated that DMDBD possesses antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents .

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of DMDBD in a rat model of Parkinson's disease. The results showed that treatment with DMDBD led to a significant reduction in neuroinflammation and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Synthetic Applications

DMDBD serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Building Block for Complex Molecules : DMDBD can be utilized as a precursor for synthesizing other complex organic compounds. Its dihydropyridine framework is particularly useful in constructing various heterocycles .

- Reagent in Michael Additions : The compound can act as a Michael acceptor in conjugate addition reactions, facilitating the formation of larger molecular architectures .

Data Table: Reaction Conditions for Synthesis

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Michael Addition | Room Temperature, 24h | 85 | |

| Cyclization | Reflux, Ethanol | 90 | |

| Reduction | NaBH4 in Methanol | 95 |

Polymer Chemistry

DMDBD has been explored for its potential applications in polymer chemistry:

- Monomer for Polymerization : Its ability to undergo polymerization reactions makes it suitable for creating new polymeric materials with enhanced properties such as thermal stability and mechanical strength .

- Nanocomposite Development : Incorporating DMDBD into nanocomposites has shown promise in enhancing the electrical and thermal conductivity of materials used in electronic devices .

Case Study: Conductive Polymers

Research on the incorporation of DMDBD into conductive polymers revealed that the resultant materials exhibited improved conductivity compared to traditional polymers. This opens avenues for applications in flexible electronics and energy storage devices .

Mechanism of Action

The mechanism of action of Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The benzodioxole ring and dihydropyridine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Structural Variations in 4-Substituents

The 4-position substituent is pivotal in modulating bioactivity. Below is a comparative analysis of key analogs:

Notes:

Ester Group Modifications

The 3,5-ester groups influence metabolic stability and bioavailability:

- Dimethyl Esters (Target Compound) : Smaller ester groups may enhance metabolic lability compared to bulkier diethyl or benzyl esters (e.g., MRS 1191) but improve aqueous solubility .

- Diethyl Esters () : Increased lipophilicity could prolong half-life but reduce dissolution rates.

- Mixed Esters () : Benzyl/methyl combinations (as in nifedipine) balance stability and bioavailability for oral administration .

Pharmacological Implications

- Cardiovascular Activity : The benzodioxole moiety may mimic nitro/nitrile groups in nifedipine and related DHPs, which modulate L-type calcium channels .

- Antimicrobial Potential: Imidazothiazole-containing analogs () exhibit activity against bacterial targets, though this is substituent-dependent .

- Metabolic Stability : Methyl esters may render the target compound more prone to hydrolysis than diethyl derivatives, necessitating prodrug strategies .

Biological Activity

Dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DBDMD) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

DBDMD belongs to the class of 1,4-dihydropyridines, characterized by the following structural formula:

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 334.33 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Appearance | White to off-white powder |

1. Antioxidant Activity

DBDMD has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to inhibit lipid peroxidation has been documented in various in vitro assays.

2. Antimicrobial Activity

Research has shown that DBDMD exhibits antimicrobial effects against a range of bacterial strains. In particular, it has been tested against:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The minimum inhibitory concentration (MIC) values for these strains ranged from 31.25 to 62.5 µg/mL, indicating moderate antibacterial efficacy .

3. Anti-inflammatory Effects

DBDMD has shown potential anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines and reduce edema in inflammatory conditions. This property suggests its potential use in treating inflammatory diseases.

4. Cardiovascular Effects

The compound's structure suggests possible calcium channel-blocking activity, similar to other dihydropyridines. Preliminary studies indicate that DBDMD may help lower blood pressure and improve cardiac function by modulating calcium influx in cardiac and vascular smooth muscle cells.

The biological activity of DBDMD is believed to be mediated through several mechanisms:

- Calcium Channel Blockade : By interacting with L-type calcium channels, DBDMD may reduce intracellular calcium levels, leading to vasodilation and decreased cardiac workload.

- Antioxidant Mechanism : The benzodioxole moiety in its structure contributes to its ability to donate electrons and neutralize free radicals.

- Inhibition of Inflammatory Pathways : DBDMD may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, DBDMD was evaluated for its antibacterial properties against clinical isolates of E. coli and S. aureus. The results indicated that DBDMD effectively inhibited bacterial growth at concentrations comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

A preclinical trial assessed the anti-inflammatory effects of DBDMD in a rat model induced with carrageenan. The treatment group exhibited a significant reduction in paw edema compared to controls, suggesting that DBDMD could be beneficial for managing inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for dimethyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via the Hantzsch reaction , a well-established method for 1,4-dihydropyridine (DHP) derivatives. This involves condensing aldehydes (e.g., substituted benzaldehydes), β-keto esters, and ammonium acetate in a polar solvent like ethanol or water. For example, in analogous syntheses, refluxing 2,6-dichlorobenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol yields DHP derivatives . Optimization includes:

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, aromatic protons from the 1,3-benzodioxole group appear as distinct signals in the δ 6.5–7.5 ppm range .

- Infrared (IR) Spectroscopy : Confirms ester carbonyl (C=O) stretches (~1700 cm⁻¹) and NH groups (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, as demonstrated in structurally similar DHP derivatives .

Advanced Research Questions

Q. How can computational chemistry methods enhance the understanding of this compound’s electronic structure and reactivity?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR map potential energy surfaces to identify intermediates and transition states .

- Docking Studies : Predict binding interactions with biological targets (e.g., calcium channels) using software like AutoDock .

Q. How can researchers resolve contradictions in reported pharmacological data for dihydropyridine derivatives?

Methodological Answer:

- Standardized Assays : Use uniform protocols (e.g., patch-clamp for calcium channel blocking activity) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., the 1,3-benzodioxole group) to isolate contributing factors .

- Comparative Meta-Analysis : Cross-reference data from analogs like nifedipine or nitrendipine to contextualize results .

Q. What strategies are effective for improving the stability of 1,4-dihydropyridine derivatives under oxidative conditions?

Methodological Answer:

- Steric Shielding : Introduce bulky substituents at the 2- and 6-positions to protect the redox-sensitive 1,4-DHP ring .

- Co-crystallization : Stabilize the crystal lattice via hydrogen bonding, as seen in DHP derivatives with ethanol solvates .

- Encapsulation : Use liposomal or cyclodextrin-based delivery systems to limit oxidative degradation .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?

Methodological Answer:

- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived Lewis acids) during synthesis to induce enantioselectivity .

- Crystallization-Induced Diastereomer Resolution : Convert enantiomers into diastereomeric salts using chiral acids/bases .

Q. How can researchers evaluate the compound’s potential biological activity in the absence of comprehensive pharmacological data?

Methodological Answer:

- In Silico Screening : Use tools like SwissADME to predict bioavailability and toxicity .

- High-Throughput Screening (HTS) : Test against panels of receptors (e.g., GPCRs, ion channels) to identify off-target effects .

- Zebrafish Models : Assess cardiovascular activity in vivo, leveraging the transparency of zebrafish embryos for real-time observation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.